Pegunigalsidase-alfa

説明

Overview of Alpha-Galactosidase A Deficiency as a Molecular Pathology in Fabry Disease

Fabry disease, also known as Anderson-Fabry disease, is a rare, inherited lysosomal storage disorder. wikipedia.orgmdpi.com It is caused by mutations in the GLA gene, located on the X chromosome, which provides instructions for making an enzyme called alpha-galactosidase A (α-Gal A). bohrium.comnih.govmdpi.com These genetic mutations lead to a deficiency or complete absence of functional α-Gal A enzyme activity. wikipedia.orgbohrium.commdpi.com

The primary function of α-Gal A within the lysosomes—the cell's recycling centers—is to break down a fatty substance known as globotriaosylceramide (Gb3 or GL-3). wikipedia.orgmdpi.com When α-Gal A is deficient, Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), accumulate progressively within the lysosomes of various cell types throughout the body. mdpi.commdpi.comfrontiersin.orgnih.gov This accumulation occurs in a wide range of tissues and organs, including the vascular endothelium, kidneys, heart, skin, and neurons. bohrium.comnih.govnih.gov

The progressive buildup of these glycosphingolipids is the central element of Fabry disease pathology, triggering a cascade of cellular events that lead to cellular dysfunction, inflammation, and ultimately, organ damage. wikipedia.orgmdpi.comfrontiersin.org The clinical manifestations of Fabry disease are multisystemic and can include severe pain, skin lesions (angiokeratomas), kidney dysfunction, hypertrophic cardiomyopathy, and cerebrovascular events. wikipedia.orgnih.gov The disease affects both males and females, though males with classic Fabry disease typically have very low to undetectable enzyme activity and more severe symptoms. nih.gov

| Feature | Description |

| Disease | Fabry Disease (Anderson-Fabry Disease) |

| Genetic Basis | Mutations in the GLA gene on the X chromosome. bohrium.commdpi.com |

| Enzyme Deficiency | Alpha-galactosidase A (α-Gal A). wikipedia.orgbohrium.com |

| Accumulated Substrate | Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3). mdpi.commdpi.com |

| Pathology | Progressive lysosomal accumulation of substrates in various cells, leading to cellular dysfunction and multi-organ damage. wikipedia.orgmdpi.comnih.gov |

| Inheritance | X-linked. wikipedia.orgmdpi.com |

Historical and Current Landscape of Enzyme Replacement Therapy Research

Enzyme replacement therapy (ERT) is a therapeutic strategy based on the concept of replacing a deficient or absent enzyme in patients with a functional, externally manufactured version. nih.gov This approach was first proposed for lysosomal storage disorders (LSDs) in the 1960s and saw its first success with the approval of alglucerase (B1176519) for Gaucher disease in 1991. nih.govresearchgate.netmdpi.com

For Fabry disease, ERT became available in 2001 and has since been the primary treatment modality. frontiersin.orggsconlinepress.com The first-generation ERTs developed for Fabry disease are:

Agalsidase alfa (Replagal): Produced in a human fibroblast cell line. nih.gov

Agalsidase beta (Fabrazyme): Produced in Chinese hamster ovary (CHO) cells. nih.gov

These recombinant enzymes are administered intravenously and are designed to be taken up by cells and transported to the lysosomes, where they can catabolize the accumulated Gb3. nih.gov Long-term studies have shown that these ERTs can slow disease progression. nih.gov However, these therapies have limitations, including the potential for rapid clearance from the body and the development of anti-drug antibodies, which can impact efficacy. frontiersin.orgresearchgate.net The lifelong, frequent intravenous infusions also present a significant burden to patients. nih.gov These challenges have driven the research and development of next-generation therapies. nih.gov The current landscape of LSD treatment research is expanding to include other approaches like substrate reduction therapy (SRT), chaperone therapy, and gene therapy. frontiersin.orgmdpi.commdpi.com

Rationale for Engineered Enzyme Therapeutics in Lysosomal Storage Disorders

The limitations of first-generation ERTs prompted the development of engineered enzyme therapeutics designed to have improved properties. researchgate.net Pegunigalsidase-alfa is a result of such efforts, utilizing a technology known as PEGylation. frontiersin.orgfrontiersin.org

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) polymers to a protein. youtube.com This modification has several potential advantages for therapeutic enzymes:

Enhanced Stability : PEGylation can protect the enzyme from proteolytic degradation, increasing its stability. researchgate.netyoutube.com For this compound, the cross-linking with a PEG polymer results in a more stable protein with increased thermal stability. nih.govresearchgate.net

Prolonged Circulation Half-Life : The PEG molecule increases the hydrodynamic size of the enzyme, which slows its clearance by the kidneys. nih.gov This extends the time the enzyme remains in circulation, potentially allowing for less frequent administration. researchgate.netnihr.ac.uk this compound was designed to have a longer half-life compared to existing ERTs. researchgate.netfrontiersin.org

Reduced Immunogenicity : The PEG chains can mask epitopes on the enzyme surface, making it less likely to be recognized by the immune system and reducing the development of anti-drug antibodies. researchgate.netcreativepegworks.com

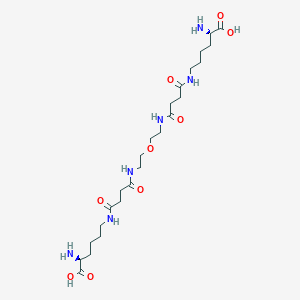

Structure

2D Structure

特性

分子式 |

C24H44N6O9 |

|---|---|

分子量 |

560.6 g/mol |

IUPAC名 |

(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1 |

InChIキー |

CQPWQUAJPPFCDP-ROUUACIJSA-N |

異性体SMILES |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

正規SMILES |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |

製品の起源 |

United States |

Biotechnological Production and Protein Engineering of Pegunigalsidase Alfa

Polyethylene (B3416737) Glycol (PEG) Modification and Chemical Cross-linking

Pegunigalsidase-alfa undergoes significant protein engineering after its expression in plant cells. This involves chemical modification with polyethylene glycol (PEG), a process known as PEGylation, and covalent cross-linking to stabilize the enzyme's structure. nih.govacs.orgfrontiersin.org

PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.govpatsnap.com The attachment of PEG molecules can increase the hydrodynamic size of the protein, which reduces renal clearance and prolongs its circulation half-life. nih.govresearchgate.net PEGylation can also shield the protein from proteolytic degradation and reduce its immunogenicity by masking epitopes. patsnap.comresearchgate.netnih.gov

For this compound, the PEGylation strategy was rationally designed to enhance its stability. gcs-web.com The enzyme is modified with 2 kDa PEG moieties. nih.govfrontiersin.org This specific size was determined to be optimal for improving the enzyme's properties without compromising its activity. nih.gov

Human α-galactosidase A is a homodimeric enzyme, meaning it is composed of two identical protein subunits that are non-covalently bound. acs.orgnih.gov This non-covalent association can be unstable, leading to dissociation of the dimer and loss of enzymatic activity. To address this, this compound is chemically cross-linked using a bifunctional PEG polymer. acs.orgresearchgate.net This cross-linking covalently links the two subunits, resulting in a stabilized homodimer. nih.govacs.orgresearchgate.net This covalent stabilization enhances the structural integrity of the enzyme, leading to increased thermal stability and a longer plasma half-life. acs.orgresearchgate.netnih.gov The total molecular weight of the cross-linked and PEGylated dimer is approximately 116 kDa. nih.gov

| Property | Unmodified α-Galactosidase A | This compound |

| Subunit Association | Non-covalent homodimer | Covalently cross-linked homodimer |

| PEGylation | No | Yes (2 kDa PEG) |

| Thermal Stability | Lower | Increased |

| Plasma Half-life | Shorter | Extended |

Impact of PEGylation on Thermal and Plasma Stability of the Enzyme

The chemical modification of this compound through polyethylene glycol (PEG) conjugation, specifically the cross-linking of its subunits with a bifunctional PEG polymer, significantly enhances the enzyme's stability both in plasma and under thermal stress. acs.org This increased stability is a key feature designed to improve the molecule's pharmacokinetic profile compared to first-generation enzyme replacement therapies (ERTs) for Fabry disease. researchgate.netresearchgate.net

Thermal Stability: Preclinical studies have demonstrated that this compound is more heat-stable than its non-PEGylated counterparts. researchgate.netnih.gov The covalent cross-linking of the two α-Galactosidase A subunits by a 2000 Da PEG polymer results in a protein that is inherently more resistant to thermal degradation. acs.org This enhanced thermal stability is attributed to the PEG moiety on the protein's surface, which can inhibit processes like autolysis. acs.orgnih.gov The modification does not, however, alter the fundamental tertiary structure of the enzyme. acs.orgresearchgate.net

Plasma Stability: One of the most significant impacts of PEGylation on this compound is the radical improvement in its plasma stability and subsequent extension of its circulatory half-life. researchgate.netjohnshopkins.eduresearchgate.net This modification addresses a primary limitation of earlier ERTs, which are characterized by rapid clearance from the circulation. nih.govfrontiersin.org

In preclinical studies, this compound demonstrated a 40-fold increase in plasma half-life compared to other available ERTs. researchgate.netnih.gov Clinical trial data further substantiated this, with the mean terminal plasma half-life in human subjects ranging from 53 to 121 hours. johnshopkins.eduucl.ac.uknih.gov This contrasts sharply with the half-life of approximately two hours or less observed for agalsidase alfa and agalsidase beta. researchgate.netnih.gov In vitro assays in human plasma showed that this compound retained 30% of its activity after one hour, whereas unmodified α-galactosidase A was completely inactivated in the same timeframe. researchgate.net This prolonged presence in the bloodstream is a direct result of the PEGylation and covalent dimerization, which creates a larger molecule (approximately 116 kDa) and reduces renal clearance. researchgate.netnih.govdrugbank.com

Table 1: Comparative Plasma Half-Life and Stability

| Parameter | This compound | Agalsidase alfa / Agalsidase beta | Reference |

|---|---|---|---|

| Mean Plasma Half-Life | ~80 hours (ranging from 53-121 hours in studies) | ≤ 2 hours | researchgate.netnih.govnih.gov |

| Relative Half-Life Increase | ~40-fold | Baseline | researchgate.netnih.gov |

| Thermal Stability | Increased | Baseline | acs.orgresearchgate.netnih.gov |

Molecular Mechanisms of Epitope Masking by PEGylation

A primary goal of the protein engineering of this compound was to reduce the immunogenicity often associated with ERTs. johnshopkins.eduresearchgate.netnih.gov PEGylation achieves this by physically masking antigenic epitopes on the surface of the α-galactosidase A enzyme, thereby reducing its recognition by the immune system and the formation of anti-drug antibodies (ADAs). researchgate.netnih.gov

The molecular mechanism involves the covalent attachment of PEG chains to the protein. These PEG moieties form a flexible, hydrophilic "shell" or shield around the enzyme. nih.gov This physical barrier sterically hinders the ability of antibodies and other immune system components to access and bind to specific amino acid sequences that would otherwise act as epitopes. researchgate.netnih.govnih.gov This "epitope masking" is a well-established benefit of PEGylation technology. acs.orgnih.gov

In vitro studies and pull-down experiments have explicitly confirmed the presence of masked epitopes on this compound. acs.orgnih.gov Research comparing the binding affinity of pre-existing ADAs from patients previously treated with agalsidase alfa or agalsidase beta demonstrated a significantly lower affinity of these antibodies for this compound. nih.gov This suggests that the PEG shield effectively blocks access to common epitopes shared between the different forms of the enzyme. nih.govnih.gov Furthermore, these studies revealed a 30% reduction in the inhibitory capacity of pre-existing ADAs towards this compound, indicating that the masking not only reduces binding but also the functional impact of the antibodies that do bind. nih.gov

Table 2: Impact of PEGylation on Immunogenicity Markers

| Parameter | Observation for this compound | Mechanism | Reference |

|---|---|---|---|

| ADA Affinity | Significantly lower affinity of pre-existing ADAs compared to other agalsidase products. | PEG chains form a physical barrier, sterically hindering antibody access to epitopes. | nih.gov |

| ADA Inhibitory Capacity | ~30% reduction in inhibitory effect of pre-existing ADAs. | Masking of critical epitopes reduces the functional impact of antibody binding. | nih.gov |

| Immunogenicity Potential | Reduced | Epitope masking by the PEG "shell." | acs.orgresearchgate.netnih.gov |

Recombinant Protein Sequence and Comparative Structural Features

This compound is a recombinant form of human α-galactosidase A, engineered with specific modifications to its structure and sequence to enhance its therapeutic properties. drugbank.comnih.gov

Recombinant Protein Sequence: The amino acid sequence of a single subunit of this compound is highly homologous to the native human enzyme. drugbank.comnih.gov A subunit is composed of 405 amino acids, with 398 of these being identical to the wild-type human α-galactosidase A sequence. nih.gov The minor differences are the result of specific protein engineering choices:

N-Terminus: An additional glycine residue is present at the N-terminus, which is a remnant from the signal peptide used during its production in the plant-cell expression system. nih.gov

C-Terminus: Six additional amino acids are appended to the C-terminus. This short sequence functions as an endoplasmic reticulum retrieval signal, a component of the plant-based manufacturing process. nih.gov

Comparative Structural Features: The defining structural feature of this compound is that it is a covalently stabilized homodimer. acs.orgresearchgate.net This differs from the native enzyme and other recombinant versions, which are non-covalently associated homodimers. acs.org This covalent linkage is achieved via a ~2 kDa bifunctional PEG molecule that cross-links the two enzyme subunits. acs.orgresearchgate.netnih.gov Additional PEG moieties are also attached to surface lysine (B10760008) residues. researchgate.netnih.gov

This engineering results in a larger molecule with a total molecular weight of approximately 116 kDa. nih.govdrugbank.com Despite these modifications, the tertiary structure of the individual enzyme subunits is not altered, allowing the enzyme to retain its catalytic activity. acs.orgresearchgate.net

Another key difference lies in its glycosylation pattern. Because it is produced in genetically modified tobacco cells (Nicotiana tabacum) using the ProCellEx® expression system, its carbohydrate side chains are less complex than those produced in mammalian cell lines. nih.govfrontiersin.org Critically, this compound lacks mannose-6-phosphate (B13060355) (M6P) moieties, meaning its cellular uptake is independent of the M6P receptor pathway utilized by agalsidase alfa and agalsidase beta. nih.govdrugbank.comnih.gov

Table 3: Structural Feature Comparison

| Feature | This compound | Agalsidase alfa / Agalsidase beta | Reference |

|---|---|---|---|

| Production System | Plant cells (Nicotiana tabacum) | Mammalian cells (CHO or human fibrosarcoma) | nih.govfrontiersin.org |

| Dimerization | Covalently cross-linked homodimer | Non-covalent homodimer | acs.orgfrontiersin.org |

| Molecular Weight | ~116 kDa | ~100 kDa | nih.govdrugbank.com |

| PEGylation | Yes | No | researchgate.netnih.gov |

| Glycosylation | Plant-derived; lacks Mannose-6-Phosphate | Mammalian-derived; contains Mannose-6-Phosphate | nih.govdrugbank.comnih.gov |

| Amino Acid Sequence | 398/405 amino acids identical to human GLA; N- and C-terminus additions | Identical to human GLA | nih.gov |

Molecular and Cellular Mechanisms of Pegunigalsidase Alfa Action

Enzymatic Hydrolysis of Glycosphingolipids: Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3)

Pegunigalsidase-alfa is a chemically modified, PEGylated, and cross-linked recombinant human alpha-galactosidase A enzyme. frontiersin.orgrxlist.com. Following its administration and entry into target cells, it is trafficked to the lysosomes. Within the acidic lysosomal environment, this compound catalyzes the hydrolysis of the terminal alpha-galactosyl moieties from complex glycosphingolipids, including Gb3, and its deacylated derivative, lyso-Gb3 patsnap.comdrugbank.comchiesi.com.aufda.govnih.gov. This enzymatic activity effectively reduces the intracellular accumulation of these substrates, mitigating the cellular and tissue dysfunction characteristic of Fabry disease patsnap.comdrugbank.comfda.govnih.gov.

Cellular Uptake Pathways in Target Cell Models

Upon intravenous administration, this compound circulates in the bloodstream and is taken up by target cells that accumulate Gb3, such as endothelial cells, smooth muscle cells, and renal epithelial cells patsnap.com. Cellular uptake primarily occurs via receptor-mediated endocytosis patsnap.com. However, this compound utilizes distinct uptake mechanisms compared to earlier ERTs for Fabry disease.

Unlike earlier recombinant α-galactosidase A preparations (agalsidase alfa and agalsidase beta), which rely on the mannose-6-phosphate (B13060355) (M6P) receptor for lysosomal targeting, this compound does not possess M6P moieties on its glycans due to its production in plant cells frontiersin.orgdrugbank.comresearchgate.net. This plant-derived glycosylation pattern is less complex and lacks the M6P residues essential for recognition by the M6P receptor frontiersin.orgresearchgate.netnih.gov. Consequently, this compound does not depend on the M6P receptor for its cellular uptake, necessitating alternative pathways for internalization frontiersin.orgdrugbank.comresearchgate.netmdpi.com.

The absence of M6P on this compound's glycans directs its cellular uptake through alternative receptor-mediated pathways. While M6PR is a predominant uptake receptor in fibroblasts, other receptors are implicated in the cellular uptake of α-Gal A, particularly in organs affected by Fabry disease. Research indicates that sortilin, a novel α-Gal A binding protein, is expressed in renal endothelial cells and, along with the M6PR, mediates the internalization of circulating α-Gal A plos.org. In podocytes, uptake mechanisms involve M6P receptors, megalin, and sortilin plos.orgresearchgate.nete-kjgm.orgresearchgate.netnih.gov. Endothelial cells, which may have a reduced presence of M6P receptors, can utilize non-M6P dependent endocytic pathways for enzyme uptake mdpi.come-kjgm.org.

Intracellular Trafficking and Lysosomal Localization Studies

Following receptor-mediated endocytosis, this compound is enclosed within endosomes. The acidic environment within these endosomes facilitates the release of the enzyme from its receptor, enabling its subsequent transport and localization to the lysosomes patsnap.com. Studies have demonstrated the internalization of this compound into Fabry patient-derived skin fibroblasts, where it co-localizes with LAMP-2, a marker for lysosomes, confirming its successful delivery to the cellular compartment responsible for substrate degradation gcs-web.com.

Enzyme Kinetics and Substrate Specificity in Lysosomal Environment Analogs

This compound exhibits robust enzymatic activity and enhanced stability, particularly under conditions mimicking the lysosomal environment. The enzyme possesses a specific activity of approximately 35–62 U/mg rxlist.com. In vitro studies highlight its superior stability compared to other commercially available ERTs. While commercial enzymes become inactive after approximately 2 days under lysosomal-like conditions (pH 4.6, 37°C), this compound maintains over 80% of its activity after 10 days under the same conditions karger.com. This enhanced stability is attributed to its PEGylation and cross-linking modifications, which also contribute to a prolonged plasma half-life frontiersin.orggcs-web.comresearchgate.net.

Table 1: Comparative Stability of this compound in Lysosomal Environment Analogs

| Enzyme Preparation | Activity Retention (after 10 days at pH 4.6, 37°C) | Notes |

| This compound | >80% | Demonstrates significantly higher stability compared to other ERTs |

| Commercial ERTs (e.g., Agalsidase) | <20% (inactive after 2 days) | Rapidly becomes inactive under similar conditions |

Data compiled from in vitro studies comparing enzyme stability under lysosomal-like conditions karger.com.

Immunological Considerations in Engineered Enzyme Therapeutics: a Mechanistic Perspective

Research on Anti-Drug Antibody (ADA) Generation Against Recombinant Enzymes

Enzyme replacement therapies, including those for Fabry disease, are susceptible to the development of anti-drug antibodies (ADAs). These antibodies can arise due to the body's immune system recognizing the therapeutic protein as foreign. In Fabry disease, the frequent development of ADAs against recombinant alpha-galactosidase A (α-Gal A) enzymes, particularly in male patients with the classic phenotype, can limit therapeutic efficacy and potentially lead to infusion-related reactions frontiersin.orggcs-web.comuni-muenster.deresearchgate.net.

Clinical trials involving pegunigalsidase-alfa have provided data on ADA generation:

Treatment-emergent ADAs were observed in approximately 12% of patients receiving this compound in the BALANCE trial bmj.com.

In the BRIDGE study, a majority of patients remained ADA-negative throughout treatment. Notably, among patients who were initially ADA-positive, a subset became negative for neutralizing antibodies after 12 months, suggesting a potential for immune tolerization docwirenews.com.

A Phase 1/2 trial reported that while three patients developed treatment-induced IgG ADAs, they subsequently became ADA-negative within a year of treatment nih.gov.

Pre-existing ADAs against this compound were detected in a notable percentage of patients at baseline in some studies, with antibody specificity often directed against the non-PEGylated enzyme moiety fda.gov.

The presence of anti-polyethylene glycol (anti-PEG) antibodies, which can arise from exposure to PEG in various products, is also a consideration for PEGylated therapeutics like this compound, though their specific impact on this therapy is an area of ongoing research frontiersin.org.

Molecular Mechanisms of PEGylation in Modulating Immunogenic Responses

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) molecules to a protein, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, including reducing their immunogenicity frontiersin.orgpatsnap.comnih.govresearchgate.net. For this compound, PEGylation is a key modification that contributes to its improved profile.

The primary mechanism by which PEGylation modulates immunogenicity is through steric shielding and epitope masking frontiersin.orgnih.govresearchgate.netnih.govdovepress.comresearchgate.netuni-muenster.de. The bulky PEG chains can physically obstruct the binding sites of immune cells and antibodies, effectively masking critical epitopes on the enzyme that would otherwise trigger an immune response. This modification can lead to a reduced affinity of the immune system for the therapeutic protein.

This compound is a PEGylated and covalently cross-linked form of recombinant human α-galactosidase A nih.govfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netscienceopen.comdrugbank.com. Preclinical investigations demonstrated that dimerization of the enzyme using a bifunctional PEG polymer of approximately 2 kDa resulted in a stable conjugate with improved pharmacokinetic and biodistribution profiles, alongside reduced immunogenicity attributed to the partial masking of immune epitopes dovepress.comresearchgate.net. This PEGylation strategy is designed to confer enhanced stability and a prolonged plasma half-life (approximately 80 hours), which are crucial for sustained therapeutic effect and potentially lower immunogenic potential compared to non-PEGylated counterparts frontiersin.orgnih.govpatsnap.comnih.govresearchgate.netuni-muenster.descienceopen.comdrugbank.comresearchgate.net.

Studies on Neutralizing Antibody Development and Their Biochemical Impact on Enzyme Activity and Cellular Uptake

Neutralizing antibodies (NAbs) are a subset of ADAs that specifically interfere with the biological activity of the therapeutic enzyme. Their development can significantly compromise the efficacy of enzyme replacement therapies frontiersin.orggcs-web.comuni-muenster.deresearchgate.netbmj.comuni-muenster.descienceopen.comresearchgate.net.

Studies have investigated the impact of NAbs on this compound:

Impact on Enzyme Activity: Pre-existing NAbs against earlier ERTs (agalsidase alfa and beta) have demonstrated lower affinity and reduced inhibitory capacity against this compound uni-muenster.deresearchgate.netfrontiersin.orgnih.govnih.govuni-muenster.de. In vitro analyses showed that NAbs against agalsidase beta inhibited enzyme activity by approximately 80%, whereas the same NAbs inhibited this compound by about 64%, suggesting a greater proportion of effective, non-inhibited enzyme with this compound gcs-web.com. Clinical data from the BALANCE study indicated a significant reduction in the proportion of patients with neutralizing antibodies in the this compound group (from 33% to 15%) compared to the agalsidase beta group (28% to 26%) over two years bmj.com.

Impact on Cellular Uptake: While ADAs can potentially impair cellular uptake of enzymes, studies suggest that this compound's uptake may not be solely dependent on mechanisms targeted by some pre-existing ADAs, such as the Mannose-6-Phosphate (B13060355) (M6P) receptor pathway nih.gov. The reduced inhibitory effect of NAbs on this compound's intracellular activity, coupled with its prolonged half-life, is expected to ensure a greater amount of effective enzyme is available to target cells gcs-web.comnih.gov.

The formation of immune complexes in patients with anti-AGAL antibodies has also been observed, and the clinical significance of altered pharmacokinetics in these patients requires further analysis researchgate.net.

Preclinical Investigations into Potential Mechanisms of Immune Tolerance

The development of immune tolerance, where the immune system learns to accept a therapeutic protein without mounting an adverse response, is a desirable outcome for engineered enzyme therapies. Preclinical studies and clinical observations have provided insights into this compound's potential in this regard.

Preclinical research has indicated that this compound exhibits reduced immunogenicity compared to earlier ERTs nih.govresearchgate.netnih.govdovepress.comresearchgate.net. This is largely attributed to its PEGylation and cross-linking modifications, which are hypothesized to partially mask immune epitopes nih.govdovepress.comresearchgate.net. This inherent reduction in immunogenicity is a foundational aspect that may contribute to a more favorable immune profile over time.

Clinically, the observation in the BRIDGE study where some patients initially positive for ADAs became negative for neutralizing antibodies after 12 months of this compound treatment has been interpreted as suggestive of "tolerization" docwirenews.com. While not a direct preclinical investigation into tolerance induction mechanisms, this clinical finding implies that the immune response to this compound may be modulated or dampened in some individuals over the course of treatment. This potential for immune modulation, coupled with its reduced immunogenicity profile, suggests this compound may offer an improved immunological profile compared to previous ERTs.

Comparative Biochemical and Preclinical Analyses of Engineered Alpha Galactosidase a Variants

Comparative Studies on Glycosylation Profiles and Their Functional Significance

Pegunigalsidase alfa is produced using a plant cell-based expression system (ProCellEx), which results in a different glycosylation pattern compared to enzymes derived from mammalian cell lines, such as agalsidase beta. Plant-derived glycosylation is generally less complex and notably lacks mannose-6-phosphate (B13060355) (M6P) moieties, which are crucial for uptake via the M6P receptor pathway utilized by mammalian-produced ERTs nih.govdrugdiscoverynews.commdpi.com. Instead, pegunigalsidase alfa's cellular uptake is understood to occur through alternative mechanisms nih.govdrugdiscoverynews.com. The enzyme is further modified by the covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, creating a PEGylated protein that is cross-linked into a homodimer nih.govchiesi.comkarger.com. This PEGylation not only enhances stability but also potentially masks epitopes that could trigger an immune response, contributing to a potentially lower immunogenicity profile compared to earlier ERTs nih.govdrugdiscoverynews.comfrontiersin.orgucl.ac.uk. While specific glycoform distributions are complex, the absence of M6P and the presence of PEGylation are key differentiators influencing the functional significance, particularly regarding cellular uptake and immune recognition nih.govdrugdiscoverynews.commdpi.com.

Comparative Analysis of Enzyme Stability and Plasma Half-Life Across Recombinant Variants

Pegunigalsidase alfa exhibits significantly enhanced enzyme stability and a prolonged plasma half-life compared to existing ERTs like agalsidase alfa and agalsidase beta. Preclinical studies indicate that pegunigalsidase alfa retains approximately 30% of its activity after one hour of exposure to plasma, whereas commercial enzymes lose all activity under similar conditions nih.govresearchgate.net. Under lysosomal-like conditions, pegunigalsidase alfa maintains over 80% activity after 10 days, while commercial enzymes become inactive within two days karger.comnih.govresearchgate.net. In vivo, pegunigalsidase alfa demonstrates a substantially longer plasma half-life, reported to be around 80 hours (approximately 3.3 days) chiesi.comucl.ac.ukchiesirarediseases.comnih.govchiesi.comchiesi.comresearchgate.net. This is a marked contrast to the half-lives of agalsidase alfa and agalsidase beta, which are typically in the range of 90-110 minutes and 80-120 minutes, respectively nih.govnih.gov. This extended half-life is attributed to the PEGylation and cross-linking modifications, which stabilize the enzyme and reduce its clearance rate, allowing for less frequent dosing and sustained therapeutic levels nih.govmdpi.comkarger.comucl.ac.uknih.govpatsnap.com.

Table 1: Comparison of Plasma Half-Life

| Enzyme Variant | Plasma Half-Life (hours) |

| Pegunigalsidase-alfa | ~80 |

| Agalsidase alfa | ~1.5 - 1.8 |

| Agalsidase beta | ~1.3 - 2.0 |

Note: Half-life values are approximate and can vary based on study conditions and patient populations.

Differential Cellular Uptake Mechanisms Among Distinct Enzyme Replacement Therapies

The mechanism of cellular uptake for pegunigalsidase alfa differs from that of agalsidase alfa and agalsidase beta. While agalsidase alfa and beta, produced in mammalian cell lines, primarily utilize the mannose-6-phosphate (M6P) receptor for cellular uptake and subsequent lysosomal targeting drugdiscoverynews.commdpi.comdrugbank.com, pegunigalsidase alfa, being plant-derived, lacks M6P moieties on its glycans nih.govmdpi.com. Consequently, it does not rely on the M6P receptor pathway for cellular entry drugdiscoverynews.comdrugbank.com. Instead, it is understood to be taken up via alternative receptor-mediated endocytosis pathways nih.govdrugdiscoverynews.comclinicalleader.com. Although the specific receptors involved are still under investigation, this difference in uptake mechanism may influence its biodistribution and cellular targeting efficiency in various tissues compared to M6P-dependent ERTs nih.govmdpi.com.

Preclinical Investigations of Biodistribution and Lysosomal Targeting Efficiency in Animal Models

Preclinical studies in animal models have provided insights into the biodistribution and lysosomal targeting capabilities of pegunigalsidase alfa. These investigations have shown that pegunigalsidase alfa effectively distributes to key target organs, including the kidneys, heart, and spleen nih.gov. Its lysosomal targeting efficiency is demonstrated by the enzyme's ability to reach lysosomes within affected cells, leading to the breakdown of accumulated globotriaosylceramide (Gb3) and restoration of alpha-galactosidase A activity nih.govfda.gov. For instance, repeat administration in Fabry mice resulted in significant reductions in Gb3 levels across various tissues, with notable clearance in the kidney (64% residual content) and liver, as well as reductions in the heart (23%) and spleen (16.2%) nih.gov. These findings suggest that pegunigalsidase alfa effectively reaches target tissues and organelles, contributing to substrate reduction and potentially mitigating disease pathology. Comparisons with agalsidase beta in animal models and human studies indicate comparable efficacy in Gb3 reduction and kidney function preservation, despite the differences in uptake mechanisms nih.govmdpi.comcam.ac.uknih.gov.

Table 2: Preclinical Gb3 Reduction in Fabry Mice (Illustrative Data)

| Tissue | Residual Gb3 Content (%) Post-Treatment (this compound) |

| Kidney | 64 |

| Liver | Cleared |

| Heart | 23 |

| Spleen | 16.2 |

Note: Data are representative of findings in preclinical animal models and may vary based on specific study designs and parameters.

Future Directions and Research Perspectives for Engineered Lysosomal Enzymes

Advancements in Protein Engineering for Enhanced Enzymatic Attributes

Protein engineering has been pivotal in developing next-generation ERTs like pegunigalsidase alfa, aiming to overcome the limitations of earlier therapies, such as rapid clearance and immunogenicity. Pegunigalsidase alfa is a recombinant, PEGylated, and chemically cross-linked form of human alpha-galactosidase A (α-Gal A) frontiersin.orgnih.govnih.govresearchgate.net. The incorporation of polyethylene (B3416737) glycol (PEG) moieties, a process known as PEGylation, is a key protein modification strategy. This modification significantly enhances the enzyme's stability and prolongs its plasma half-life, which is approximately 80 hours, a substantial increase compared to the short half-lives of earlier ERTs (around 1-2 hours) frontiersin.orgnih.govnih.govnih.govchiesirarediseases.comgpnotebook.comgcs-web.com. This extended half-life allows for less frequent dosing and improved therapeutic delivery to target tissues frontiersin.orggpnotebook.comnih.gov.

Furthermore, the covalent cross-linking of protein subunits, achieved through specific PEG reagents, contributes to the formation of a stabilized homodimer. This structural enhancement has demonstrated superior functional and bioavailability properties, including increased thermal stability and partial masking of immune epitopes, which may contribute to reduced immunogenicity frontiersin.orgresearchgate.netgpnotebook.com. In vitro studies have shown that pegunigalsidase alfa maintains over 80% of its activity after 10 days of incubation under lysosomal-like conditions, whereas commercial enzymes become inactive within two days hra.nhs.uk. These advancements in protein engineering underscore the potential for creating enzymes with improved enzymatic attributes, such as enhanced stability, prolonged activity, and better pharmacokinetic profiles. Future research may focus on further optimizing PEGylation strategies, exploring different conjugation chemistries, or incorporating other protein engineering techniques to fine-tune enzyme characteristics for even greater therapeutic benefit sheffield.ac.uk.

Data Table 1: Pharmacokinetic and In Vitro Stability Profile of Pegunigalsidase Alfa

| Parameter | Value | Source(s) |

| Half-life | ~80 hours / 581 minutes | nih.govnih.govchiesirarediseases.comgpnotebook.comgcs-web.com |

| In vitro activity | >80% activity maintained after 10 days | hra.nhs.uk |

| Comparison to others | ~40-fold increase in half-life vs. commercial enzymes | frontiersin.orggpnotebook.com |

Development of Novel Plant Cell Culture Systems for Biopharmaceutical Production

The production system for engineered lysosomal enzymes is a critical factor influencing their quality, yield, and cost-effectiveness. Pegunigalsidase alfa is produced using a proprietary plant cell-based expression system, specifically utilizing genetically modified Nicotiana tabacum (tobacco) plant cells nih.govnih.govnih.govdrugbank.comfda.govfabrydiseasenews.com. This approach offers several advantages over traditional mammalian cell culture systems. Plant cell-based production can be more resistant to contamination by adventitious agents, such as viruses, that have previously impacted the production of other recombinant proteins frontiersin.orgnih.govnih.gov.

Moreover, production in plant cells leads to distinct glycosylation patterns compared to enzymes produced in mammalian systems. While traditional ERTs like agalsidase alfa and agalsidase beta rely on mannose-6-phosphate (B13060355) (M6P) receptors for cellular uptake into lysosomes, pegunigalsidase alfa's plant-derived glycosylation does not depend on the M6P receptor pathway for cellular entry nih.govnih.gov. This alternative uptake mechanism could potentially offer advantages in targeting and cellular delivery. Future research in this area could explore optimizing plant cell culture conditions for higher yields, developing novel plant-based expression platforms, or investigating other bio-production systems that can efficiently produce complex, modified enzymes with desired therapeutic properties mdpi.comacs.org.

Mechanistic Insights into Long-term Biochemical Persistence and Activity

The ability of an engineered lysosomal enzyme to persist in the body and maintain its activity over time is crucial for sustained therapeutic effect. The PEGylation and cross-linking modifications of pegunigalsidase alfa are central to its prolonged biochemical persistence frontiersin.orgnih.govnih.govgpnotebook.com. These modifications protect the enzyme from rapid degradation and clearance, thereby ensuring sustained therapeutic levels in the bloodstream and tissues frontiersin.orggpnotebook.com. The significantly extended half-life means that the enzyme remains active and available to hydrolyze accumulated substrates like globotriaosylceramide (Gb3) for longer periods between administrations frontiersin.orggpnotebook.comdrugbank.com.

Clinical studies have demonstrated the impact of this persistence, showing substantial reductions in Gb3 deposition in kidney peritubular capillaries (a mean decrease of 67.8% ± 8.9% after 6 months) and a reduction in plasma lyso-Gb3 concentrations nih.govdrugbank.comnih.govucl.ac.uk. The stability of pegunigalsidase alfa is further highlighted by its sustained enzyme activity in vitro over extended periods hra.nhs.uk. Understanding the precise molecular mechanisms behind this long-term persistence, including interactions with cellular uptake pathways and clearance mechanisms, is an area of ongoing research. Future investigations could focus on further optimizing these pharmacokinetic properties to potentially achieve even longer intervals between treatments or enhance tissue penetration, thereby maximizing therapeutic outcomes nih.gov.

Data Table 2: Clinical Efficacy and Persistence Highlights of Pegunigalsidase Alfa

| Metric/Study | Pegunigalsidase alfa | Comparison/Context | Source(s) |

| Gb3 Reduction (6 mo) | 67.8% ± 8.9% decrease | - | nih.govnih.gov |

| eGFR Slope (BRIDGE) | -1.19 mL/min/1.73 m²/year (all patients) | Improved from -5.90 mL/min/1.73 m²/year on agalsidase alfa | chiesirarediseases.comgcs-web.com |

| eGFR Slope (BALANCE) | -1.6 mL/min/1.73 m²/year (all patients) | Comparable to agalsidase beta | nih.govbmj.com |

| -2.4 mL/min/1.73 m²/year (males) | - | nih.gov | |

| -0.7 mL/min/1.73 m²/year (females) | - | nih.gov | |

| Lyso-Gb3 (24 mo) | +5.30 nM (males), +0.10 nM (females) | Agalsidase beta: -2.40 nM (males), -0.30 nM (females) | nih.gov |

Addressing Unanswered Questions in Enzyme Immunogenicity and Host Response

However, questions remain regarding the long-term host response. Baseline ADAs were present in a notable percentage of male patients (62%), and some patients developed treatment-emergent ADAs bmj.comeuropa.eu. The clinical significance of these baseline antibodies and the long-term impact of emergent ADAs on treatment efficacy and safety require continued investigation fda.govbmj.comeuropa.euresearchgate.net. Further research is needed to fully understand the mechanisms by which PEGylation influences the immune response, including the potential for anti-PEG antibodies, and to characterize the immunogenicity profile across diverse patient populations and over extended treatment durations frontiersin.orgnih.govfda.govresearchgate.net. Addressing these unanswered questions is crucial for optimizing the therapeutic use of pegunigalsidase alfa and for guiding the development of future engineered lysosomal enzymes with minimized immunogenic potential.

Data Table 3: Immunogenicity and Tolerability Highlights of Pegunigalsidase Alfa

| Metric/Study | Pegunigalsidase alfa | Comparison/Context | Source(s) |

| Treatment-induced ADA | 0% (BRIGHT study, switchers) | No patients developed ADAs | chiesirarediseases.com |

| 6% (BALANCE study, de novo) | Lower than agalsidase beta (12%) in previously treated | bmj.comeuropa.eu | |

| Baseline ADA (males) | 62% | - | bmj.comeuropa.eu |

| Baseline Neutralizing Abs | 33% | - | europa.eu |

| Infusion-related Rx rate | Lower than agalsidase beta (0.5 vs 3.9 events/100 infusions) | Significantly lower | bmj.com |

| Treatment-related TEAEs | Mild/moderate in majority | Lower exposure-adjusted rates than agalsidase beta | nih.govbmj.com |

Compound List:

Pegunigalsidase alfa

Alpha-galactosidase A (α-Gal A)

Globotriaosylceramide (Gb3)

Globotriaosylsphingosine (Lyso-Gb3)

Agalsidase alfa

Agalsidase beta

Polyethylene glycol (PEG)

Q & A

Q. How to reconcile contradictory findings between in vitro potency and in vivo efficacy of this compound?

- Root-Cause Analysis : Investigate physiological factors (e.g., protein binding, tissue penetration) using physiologically based pharmacokinetic (PBPK) modeling. Compare in vitro activity under simulated in vivo conditions (e.g., serum-containing media) .

- Publication Standards : Disclose all experimental variables (e.g., substrate concentrations, assay temperatures) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。